molecular formula C21H18N2O5 B13439055 (1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid

(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid

Cat. No.: B13439055
M. Wt: 378.4 g/mol
InChI Key: TWFHACFXONLAGI-OXQOHEQNSA-N
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Description

(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound with a unique structure It contains a pyrido[3,4-b]indole core, which is a fused ring system, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid typically involves multiple steps. One common method starts with the reaction of D-tryptophan methyl ester hydrochloride with piperonal chloride in redistilled tetrahydrofuran. Trifluoroacetic acid is then added, and the reaction mixture is stirred at 30°C for 10 hours under nitrogen protection. Sodium triacetoxyborohydride is subsequently added, and the reaction continues for an additional 3 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or aldehydes to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid apart from similar compounds is its specific acetyl group and the unique arrangement of its functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C21H18N2O5/c1-11(24)23-16(21(25)26)9-14-13-4-2-3-5-15(13)22-19(14)20(23)12-6-7-17-18(8-12)28-10-27-17/h2-8,16,20,22H,9-10H2,1H3,(H,25,26)/t16-,20-/m1/s1

InChI Key

TWFHACFXONLAGI-OXQOHEQNSA-N

Isomeric SMILES

CC(=O)N1[C@H](CC2=C([C@H]1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)O

Canonical SMILES

CC(=O)N1C(CC2=C(C1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)O

Origin of Product

United States

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